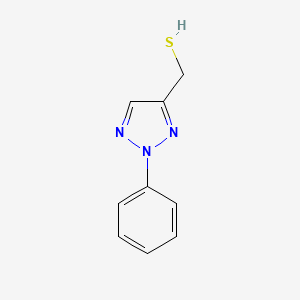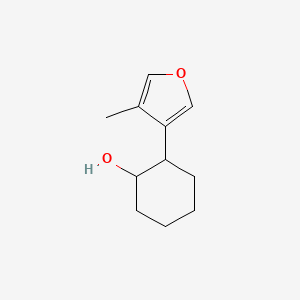
2-(4-Methylfuran-3-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylfuran-3-yl)cyclohexan-1-ol is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol This compound features a cyclohexane ring substituted with a hydroxyl group and a 4-methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylfuran-3-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-methylfuran in the presence of a suitable catalyst. One common method is the acid-catalyzed cyclization of 4-methylfuran-3-carboxylic acid with cyclohexanone, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl group or the furan ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted furan or cyclohexane derivatives.
Scientific Research Applications
2-(4-Methylfuran-3-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylfuran-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-(4-Methylfuran-3-yl)cyclohexan-1-one: A ketone derivative with similar structural features.
2-(4-Methylfuran-3-yl)cyclohexan-1-amine: An amine derivative with potential biological activities.
4-Methylfuran-3-carboxylic acid: A precursor in the synthesis of 2-(4-Methylfuran-3-yl)cyclohexan-1-ol.
Uniqueness: this compound is unique due to its specific combination of a cyclohexane ring and a 4-methylfuran moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(4-methylfuran-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-8-6-13-7-10(8)9-4-2-3-5-11(9)12/h6-7,9,11-12H,2-5H2,1H3 |
InChI Key |
KGPZREXTSTXMNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC=C1C2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


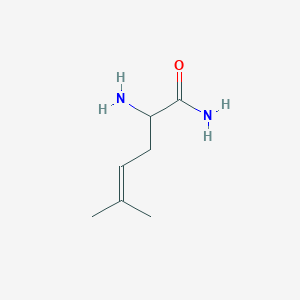
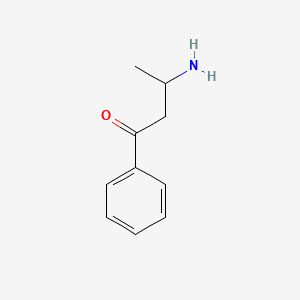
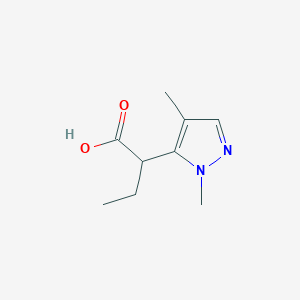
![2-(Trifluoroacetyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13319553.png)
amine](/img/structure/B13319564.png)
![tert-Butyl 7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13319568.png)
![5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13319572.png)
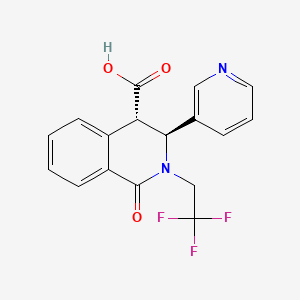
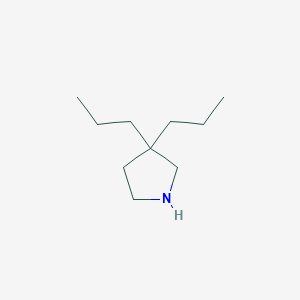
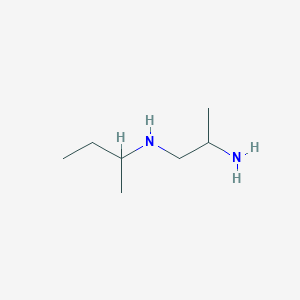
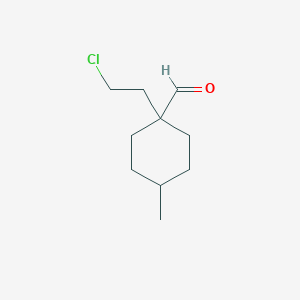
![1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13319605.png)
![6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid](/img/structure/B13319611.png)
